N-(3,5-dimethoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-30-19-11-18(12-20(13-19)31-2)25-21(29)14-28-9-7-16(8-10-28)23-26-22(27-32-23)15-3-5-17(24)6-4-15/h3-6,11-13,16H,7-10,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLKTBIBOCUBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C25H23FN4O4. The compound features several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Dimethoxyphenyl | Enhances lipophilicity and biological interactions |
| Piperidine | Provides structural stability and potential receptor binding |
| 1,2,4-Oxadiazole | Known for antimicrobial and anticancer properties |
| Fluorophenyl | May enhance potency and selectivity in biological assays |
Antimicrobial Activity
Research has indicated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds bearing the 1,3,4-oxadiazole ring have shown effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 1.56 µg/mL .
- Antifungal Activity : The oxadiazole derivatives have also demonstrated antifungal properties against Candida albicans, making them potential candidates for antifungal drug development .
Anticancer Activity
The compound's anticancer potential is particularly noteworthy. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell proliferation. For instance, it has been shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells .
- In Vitro Studies : In vitro evaluations against cancer cell lines such as MCF-7 and HeLa have revealed IC50 values in the micromolar range, indicating potent cytotoxic effects. For example, some derivatives exhibited IC50 values of 0.65 µM against MCF-7 cells .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various oxadiazole derivatives including this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial activity. The presence of hydrophobic groups was crucial for enhancing interaction with microbial membranes.
Case Study 2: Anticancer Mechanisms
Another research focused on the anticancer mechanisms of oxadiazole derivatives. It was found that compounds with specific substitutions on the oxadiazole ring exhibited enhanced activity by targeting mitochondrial pathways leading to apoptosis in cancer cells.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3,5-dimethoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide. In vitro assays have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance:
- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40
- Percent Growth Inhibition (PGI) :
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H40: 75.99%
These results indicate that the compound could be further explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit tumor growth effectively .
Neuropharmacological Applications
The compound's structural features suggest possible interactions with neurotransmitter systems. Preliminary investigations indicate that it may influence dopaminergic pathways, making it a candidate for studying its effects on neurodegenerative diseases and conditions such as schizophrenia or depression.
Case Study 1: Anticancer Mechanism Exploration
In a study focusing on the mechanism of action, researchers utilized molecular docking simulations to predict how this compound interacts with key proteins involved in cancer cell proliferation. The findings suggested strong binding affinities to targets associated with cell cycle regulation and apoptosis, indicating a multi-targeted approach in its anticancer efficacy.
Case Study 2: Neuropharmacological Evaluation
Another study assessed the compound's effects on neurogenic processes in vitro. The results showed that treatment with the compound led to increased neuronal survival rates under stress conditions, suggesting neuroprotective properties. Behavioral assays in animal models further supported these findings by demonstrating improved cognitive function after administration of the compound.
Table 1: Anticancer Activity Summary
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Table 2: Neuropharmacological Effects
| Effect Assessed | Outcome |
|---|---|
| Neuronal Survival Rate | Increased under stress |
| Cognitive Function | Improved in animal models |
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Mechanisms
The compound is synthesized via multi-step organic reactions, primarily involving oxadiazole ring formation, piperidine functionalization, and amide coupling.
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed through cyclization reactions. For example:
-
Cyclocondensation : Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or T₃P) forms the oxadiazole ring .
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Electro-oxidative Methods : Semicarbazones are oxidized using LiClO₄ in acetonitrile to yield 2-amino-1,3,4-oxadiazoles .
Piperidine Functionalization
The piperidine ring is modified via:
-
N-Alkylation : Introduction of the acetamide side chain using alkyl halides or Mitsunobu conditions.
-
Suzuki Coupling : Aryl halides on the piperidine core react with fluorophenyl boronic acids to install the 4-fluorophenyl group.
Amide Bond Formation
The acetamide group is synthesized via:
Functional Group Transformations
The compound undergoes reactions characteristic of its functional groups:
Oxadiazole Reactivity
-
Electrophilic Substitution : The oxadiazole ring participates in nitration or halogenation at the 5-position due to electron-deficient properties .
-
Nucleophilic Attack : Hydrolysis under acidic/basic conditions cleaves the oxadiazole ring to form diamides.
Amide Hydrolysis
The acetamide group can be hydrolyzed to carboxylic acids using strong acids (e.g., HCl) or bases (e.g., NaOH).
Aromatic Substitution
-
Demethylation : The 3,5-dimethoxyphenyl group undergoes demethylation with BBr₃ to yield catechol derivatives.
-
Fluorophenyl Modifications : The 4-fluorophenyl group is amenable to cross-coupling (e.g., Buchwald–Hartwig amination).
Stability and Degradation Pathways
-
Thermal Stability : Stable at room temperature but degrades above 200°C, forming piperidine and oxadiazole fragments.
-
pH Sensitivity : Susceptible to hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) conditions.
Reaction Optimization Data
Key synthetic steps and conditions are summarized below:
Q & A
Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. Key steps include:
- Using N-methylpiperidine as a base to minimize racemization during mixed anhydride formation .
- Optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance cyclization efficiency. Polar aprotic solvents like DMF or DMSO are typically employed .
- Validating oxadiazole formation via ¹⁹F NMR or HPLC to monitor reaction progress .
Q. How can researchers confirm the structural integrity of the piperidine-acetamide linkage?
- X-ray crystallography (using programs like SHELXL ) provides definitive proof of bond connectivity and stereochemistry .
- 1H/13C NMR can verify coupling between the piperidine and acetamide moieties. Look for characteristic shifts:
- Piperidine protons at δ 2.5–3.5 ppm (multiplet).
- Acetamide carbonyl signal at δ ~170 ppm in 13C NMR .
Q. What preliminary assays are used to evaluate bioactivity?
- Antibacterial screening : Use agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), noting zones of inhibition .
- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. IC₅₀ values < 10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can synthetic yield be improved for the piperidine-oxadiazole coupling step?
- Employ Zeolite (Y-H) catalysts under reflux (150°C) to accelerate coupling kinetics .
- Optimize stoichiometry: A 1:1 molar ratio of piperidine and oxadiazole precursors reduces side products.
- Use HPLC-MS to identify byproducts (e.g., unreacted intermediates) and adjust purification protocols .
Q. What strategies resolve contradictions in SAR studies for fluorophenyl-substituted analogs?
- Compare logP values and hydrogen-bonding capacity of substituents. For example:
| Substituent Position | Bioactivity (IC₅₀, µM) | logP |
|---|---|---|
| 4-Fluorophenyl | 8.2 ± 0.3 | 2.1 |
| 3,5-Difluorophenyl | 12.5 ± 1.1 | 2.8 |
| Higher lipophilicity (logP > 3) may reduce solubility, offsetting potency gains . |
- Use molecular docking to assess binding affinity to target proteins (e.g., EGFR, COX-2) and validate SAR trends .
Q. How should crystallographers refine structural models when twinning or high mosaicity occurs?
- Apply SHELXD for twin-law identification and SHELXL for anisotropic displacement parameter refinement.
- For high mosaicity, collect data at low temperatures (100 K) and use TWINABS for scaling .
Methodological Notes
- Contradictions in Synthesis : and propose different solvents (polar aprotic vs. non-polar) for similar coupling steps. Pilot reactions under both conditions are advised.
- Bioactivity Validation : Reproduce assays in triplicate and cross-reference with structurally related compounds (e.g., oxadixyl derivatives ) to contextualize results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
